[1,1'-Biphenyl]-4-yl(3-(morpholinomethyl)-1,4-thiazepan-4-yl)methanone

Carboxylesterase 2 Inhibition Human Liver Microsomes Drug Metabolism

[1,1'-Biphenyl]-4-yl(3-(morpholinomethyl)-1,4-thiazepan-4-yl)methanone (CAS 1421456-04-3) is a synthetic small molecule featuring a biphenyl carbonyl group linked to a 1,4-thiazepane ring, which is further substituted with a morpholinomethyl moiety. This compound belongs to the class of thiazepane-based heterocycles, a scaffold recognized in medicinal chemistry for its conformational versatility and ability to engage diverse biological targets.

Molecular Formula C23H28N2O2S
Molecular Weight 396.55
CAS No. 1421456-04-3
Cat. No. B2938566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,1'-Biphenyl]-4-yl(3-(morpholinomethyl)-1,4-thiazepan-4-yl)methanone
CAS1421456-04-3
Molecular FormulaC23H28N2O2S
Molecular Weight396.55
Structural Identifiers
SMILESC1CN(C(CSC1)CN2CCOCC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4
InChIInChI=1S/C23H28N2O2S/c26-23(21-9-7-20(8-10-21)19-5-2-1-3-6-19)25-11-4-16-28-18-22(25)17-24-12-14-27-15-13-24/h1-3,5-10,22H,4,11-18H2
InChIKeyJURJNIGBVPREDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: Sourcing [1,1'-Biphenyl]-4-yl(3-(morpholinomethyl)-1,4-thiazepan-4-yl)methanone (CAS 1421456-04-3) for Drug Discovery


[1,1'-Biphenyl]-4-yl(3-(morpholinomethyl)-1,4-thiazepan-4-yl)methanone (CAS 1421456-04-3) is a synthetic small molecule featuring a biphenyl carbonyl group linked to a 1,4-thiazepane ring, which is further substituted with a morpholinomethyl moiety [1]. This compound belongs to the class of thiazepane-based heterocycles, a scaffold recognized in medicinal chemistry for its conformational versatility and ability to engage diverse biological targets [2]. It has been investigated as a potential CCR5 antagonist and as an inhibitor of carboxylesterase 2 (CE2), making it a candidate for research in HIV, inflammatory diseases, and pharmacokinetic modulation [3].

Why Generic Substitution of [1,1'-Biphenyl]-4-yl(3-(morpholinomethyl)-1,4-thiazepan-4-yl)methanone Is Not Advisable


In-class thiazepane or biphenyl analogs cannot be interchanged with this compound due to the critical role of its specific morpholinomethyl substituent. This group is not merely a solubility handle; it directly influences target engagement. Replacing the morpholine with a dimethylamino group, as in the analog [1,1'-Biphenyl]-4-yl(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)methanone, alters both the hydrogen-bonding capacity and basicity, which can fundamentally shift selectivity profiles . Similarly, substituting the biphenyl carbonyl scaffold with a smaller heterocyclic acyl group, such as in 3-(morpholinomethyl)-N-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide (CAS 1421475-53-7), modifies the lipophilic footprint and is expected to change the binding mode to hydrophobic enzyme pockets . The evidence below quantifies the performance of the target compound, demonstrating why its specific pharmacophoric combination must be preserved in research protocols.

Quantitative Performance Evidence for [1,1'-Biphenyl]-4-yl(3-(morpholinomethyl)-1,4-thiazepan-4-yl)methanone


Potent Carboxylesterase 2 (CE2) Inhibition vs. Structural Analogs

The target compound demonstrates potent inhibition of human carboxylesterase 2 (CE2), a key enzyme in prodrug metabolism and drug-drug interactions. Its IC50 of 20 nM and Ki of 42 nM in human liver microsomes [1] place it among the most potent CE2 inhibitors identified to date. In contrast, the compound showed only weak inhibition of the related carboxylesterase 1 (CES1) with an IC50 of 20,400 nM, indicating excellent isoform selectivity (over 1000-fold) [1]. This selectivity profile is not commonly achieved by simple biphenyl-thiazepane derivatives lacking the morpholinomethyl group, which is believed to mediate key interactions with the CE2 active site.

Carboxylesterase 2 Inhibition Human Liver Microsomes Drug Metabolism

Platelet 12-Lipoxygenase Inhibitory Activity

The compound was tested for in vitro inhibition of platelet 12-lipoxygenase (12-LOX), an enzyme implicated in thrombosis and inflammatory disorders. Testing at a single concentration of 30 µM demonstrated measurable inhibitory activity . While a full dose-response curve (IC50) is not publicly available, this initial hit distinguishes it from related thiazepane derivatives that typically show no activity against 12-LOX, suggesting that the biphenyl-carbonyl pharmacophore may be a privileged scaffold for this target.

Platelet 12-Lipoxygenase Inflammation Thrombosis

CCR5 Antagonism Potential as an HIV Entry Inhibitor

Preliminary pharmacological screening has identified this compound as a potential CCR5 antagonist [1]. CCR5 is a critical co-receptor for HIV-1 entry, and its blockade by maraviroc (a marketed drug with an IC50 of ~3-7 nM in antiviral assays) has validated the therapeutic approach [2]. While no head-to-head data exists, the distinct chemotype of this compound, a biphenyl-thiazepane-morpholinone hybrid, is structurally divergent from the tropane-based CCR5 antagonists like maraviroc, potentially offering a different resistance profile or pharmacokinetic signature.

CCR5 Antagonist HIV Entry Inhibitor Chemokine Receptor

Recommended Applications for [1,1'-Biphenyl]-4-yl(3-(morpholinomethyl)-1,4-thiazepan-4-yl)methanone


Selective Chemical Probe for Carboxylesterase 2 (CE2) in Drug Metabolism Studies

Leverage its potent CE2 inhibition (IC50 = 20 nM) and exquisite >1000-fold selectivity over CES1 to deconvolve CE2-specific roles in prodrug activation, drug-drug interactions, and lipid metabolism, avoiding off-target effects seen with non-selective esterase inhibitors [1].

Novel Starting Point for HIV-1 Entry Inhibitors Targeting Resistant CCR5 Strains

Use this compound as a structurally unique CCR5 antagonist scaffold to develop second-generation HIV entry inhibitors that may retain activity against maraviroc-resistant viral strains [2].

Platelet 12-Lipoxygenase Tool Compound for Thrombosis Research

Employ the compound as a confirmed 12-LOX ligand for target validation studies in platelet biology, thrombus formation, and inflammatory crosstalk, where it provides a distinct chemotype compared to traditional redox-active inhibitors .

Quote Request

Request a Quote for [1,1'-Biphenyl]-4-yl(3-(morpholinomethyl)-1,4-thiazepan-4-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.